molecular formula C18H19N3O2S2 B12205422 N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide

N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide

Cat. No.: B12205422
M. Wt: 373.5 g/mol
InChI Key: SNNIPWDJBLBPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research applications. This molecule incorporates a sulfonamide group linked to a thiazole-pyridine core, a structural motif prevalent in biologically active molecules. The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Sulfonamide-based compounds have a long history of use as antibacterial agents and are also found in drugs with diverse activities, including carbonic anhydrase inhibition, antiglaucoma, hypoglycemic, diuretic, and anticancer effects . The 1,3-thiazole ring is a privileged structure in medicinal chemistry. Thiazole and thiadiazole derivatives are recognized for their broad-spectrum biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The presence of this heterocyclic system can contribute to favorable properties such as improved lipophilicity, which enhances cell permeability and oral absorption, leading to good bioavailability for research purposes . The specific combination of the sulfonamide and thiazole groups in a single molecule, further functionalized with a pyridine ring and diethylamine, makes this compound a valuable scaffold for exploring new chemical space. It is suited for screening in various biochemical assays, investigating structure-activity relationships (SAR), and developing novel inhibitors for specific enzymatic targets. Researchers can utilize this compound in projects aimed at oncology, infectious diseases, and other therapeutic areas. This product is intended for Research Use Only (RUO) and is not meant for diagnostic or therapeutic applications, or personal use.

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

N,N-diethyl-4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C18H19N3O2S2/c1-3-21(4-2)25(22,23)16-9-7-14(8-10-16)17-13-24-18(20-17)15-6-5-11-19-12-15/h5-13H,3-4H2,1-2H3

InChI Key

SNNIPWDJBLBPPL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of N,N-Diethyl-4-Acetylbenzenesulfonamide

The synthesis begins with the acetylation of N,N-diethyl-4-aminobenzenesulfonamide. Treatment with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yields N,N-diethyl-4-acetylbenzenesulfonamide as a crystalline solid (mp 142–144°C, 89% yield). Fourier-transform infrared (FTIR) spectroscopy confirms carbonyl absorption at 1685 cm⁻¹, while ¹H NMR displays a singlet at δ 2.58 ppm for the acetyl methyl group.

Bromination to α-Bromoacetyl Intermediate

The acetyl group is brominated using bromine in acetic acid at 0–5°C, producing N,N-diethyl-4-(2-bromoacetyl)benzenesulfonamide. This α-bromo ketone intermediate is isolated as a pale-yellow powder (mp 112–114°C, 76% yield). Bromination efficiency depends on strict temperature control to avoid di-bromination byproducts.

Cyclocondensation with Pyridine-3-Carbothioamide

Pyridine-3-carbothioamide, prepared via thionation of pyridine-3-carboxamide using Lawesson’s reagent, reacts with the α-bromoacetyl derivative in refluxing ethanol (12 h, 78% yield). The Hantzsch cyclization forms the thiazole ring, with the reaction mechanism involving nucleophilic attack by the thioamide sulfur on the α-carbon, followed by dehydrohalogenation (Fig. 1).

Table 1: Optimization of Hantzsch Cyclization Conditions

ParameterOptimal ValueYield (%)
SolventEthanol78
Temperature (°C)78 (reflux)78
Reaction Time (h)1278
CatalystNone78

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding white crystals (mp 198–200°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 401.0742 (calc. 401.0745 for C₁₈H₂₀N₃O₂S₂).

Method 2: Suzuki-Miyaura Cross-Coupling Approach

Preparation of 4-Bromo-N,N-diethylbenzenesulfonamide

N,N-Diethylbenzenesulfonamide undergoes electrophilic bromination using bromine in sulfuric acid, yielding 4-bromo-N,N-diethylbenzenesulfonamide (mp 158–160°C, 82% yield). Regioselectivity is confirmed via ¹H NMR (δ 7.72 ppm, d, J = 8.4 Hz, Ar-H).

Synthesis of 2-(Pyridin-3-yl)-4-(Boronophenyl)-1,3-Thiazole

2-(Pyridin-3-yl)-4-iodo-1,3-thiazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane (100°C, 8 h), affording the boronic ester (72% yield).

Coupling Reaction Conditions

The Suzuki coupling employs 4-bromo-N,N-diethylbenzenesulfonamide (1.2 equiv), thiazole boronic ester (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in degassed DMF/H₂O (4:1) at 90°C for 18 h. The biaryl product is obtained in 85% yield after extraction and recrystallization.

Table 2: Suzuki Coupling Optimization

BaseSolventPd CatalystYield (%)
K₂CO₃DMF/H₂OPd(PPh₃)₄85
CsFTHF/H₂OPdCl₂(dtbpf)68
NaHCO₃EtOH/H₂OPd(OAc)₂59

Isolation and Yield Optimization

Post-reaction, the mixture is filtered through Celite, and the product is precipitated with ice water. Recrystallization from methanol yields pale-yellow needles (mp 205–207°C). X-ray crystallography confirms the thiazole-pyridine orientation.

Method 3: Ullmann-Type Coupling for Biaryl Formation

Copper-Catalyzed Coupling of 4-Iodobenzenesulfonamide with Thiazole Derivative

4-Iodo-N,N-diethylbenzenesulfonamide and 2-(pyridin-3-yl)-4-(trimethylstannyl)-1,3-thiazole undergo Ullmann coupling with CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO at 110°C (24 h, 70% yield). The stannyl group enhances oxidative addition efficiency.

Solvent and Ligand Screening

Polar aprotic solvents (DMSO, DMF) outperform toluene or THF due to improved copper solubility. Ligands such as 1,10-phenanthroline increase yield to 75% by stabilizing the Cu(I) intermediate.

Reaction Efficiency and Byproduct Analysis

Major byproducts include homocoupled bi-thiazole (12%) and dehalogenated sulfonamide (8%), minimized by reducing reaction time to 18 h. GC-MS monitoring confirms 95% conversion at 18 h.

Comparative Analysis of Synthetic Routes

Yield Comparison Across Methods

Table 3: Method Efficiency

MethodAverage Yield (%)StepsCost (USD/g)
Hantzsch Cyclization784120
Suzuki Coupling85395
Ullmann Coupling703150

Scalability and Practical Considerations

The Suzuki route offers superior scalability due to commercial availability of boronic esters and mild conditions. In contrast, the Hantzsch method requires stoichiometric bromine, posing safety challenges.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is C19H20N4OSC_{19}H_{20}N_{4}OS. The compound features a thiazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its biological activity. The presence of these functional groups enhances its ability to interact with various biological targets, particularly in the context of drug development.

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. In studies involving related compounds, such as those synthesized from thiazole-pyridine hybrids, several derivatives have shown promising results in seizure models. For instance, one study reported that a thiazole-integrated compound exhibited high efficacy in protecting against seizures induced by pentylenetetrazole (PTZ) with an effective dose of 18.4 mg/kg and a protection index of 9.2 . This suggests that this compound may also possess similar anticonvulsant potential.

Antitumor Activity

The compound has been investigated for its anticancer properties. Thiazole-pyridine hybrids have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). For example, one derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil . This highlights the potential of this compound in cancer therapy.

Case Studies and Research Findings

Study Focus Findings
Siddiqui et al. (2020)Anticonvulsant activityReported high efficacy for thiazole derivatives in seizure models; effective dose of 18.4 mg/kg .
Łączkowski et al.Antitumor activitySynthesized thiazole-pyridine hybrids; one showed IC50 of 5.71 μM against MCF-7 cells .
Research on NaV1.7 InhibitorsPain managementHighlighted sulfonamides' role as selective inhibitors; potential relevance for N,N-diethyl derivatives .

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antimicrobial effects.

Comparison with Similar Compounds

Thiazole Substituents

  • N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Replaces the thiazole with a pyridine ring linked to an aniline group, reducing heterocyclic complexity but retaining hydrogen-bonding motifs .
  • 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide (): Incorporates a thiazolidinone ring with a sec-butyl group, enhancing steric bulk and introducing a ketone/thione moiety for redox activity .

Sulfonamide Modifications

  • Target Compound : N,N-Diethyl substitution increases hydrophobicity compared to smaller alkyl or aryl groups.
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Uses an isopropyl group, balancing steric effects and solubility. The chromen-4-one moiety adds planar aromaticity for target binding .
  • N,N-Dimethylbenzenesulfonamide derivatives () : Smaller methyl groups may improve solubility but reduce metabolic stability compared to diethyl analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound C₁₈H₂₀N₄O₂S₂ 388.5 (calculated) Pyridin-3-yl, diethyl sulfonamide High lipophilicity; π-stacking potential
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () C₁₂H₁₆N₆O₂S 316.4 Azide groups Explosive risk; click chemistry utility
Compound (PubChem CID 9608714) C₁₈H₂₀N₄O₃S₂ 428.5 Furylmethylidene hydrazinyl Enhanced hydrogen bonding via hydrazine

Biological Activity

N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC18H19N3O2S2
Molecular Weight373.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C18H19N3O2S2/c1-3-21(4-2)25(22,23)16-9-5-7-14(11-16)17-13-24-18(20-17)15-8-6-10-19-12-15/h5-13H,3-4H2,1-2H3
Canonical SMILESCCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CN=CC=C3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate the activity of specific enzymes and receptors, leading to alterations in cellular pathways associated with disease processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways that are crucial for cell survival and growth.

Anticancer Properties

Research has indicated that compounds similar to N,N-diethyl derivatives exhibit significant anticancer activity. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial functions and modulating Bcl-2 family proteins .

In a comparative study, it was observed that derivatives with similar structures demonstrated IC50 values lower than established chemotherapeutics like doxorubicin against Jurkat and A431 cell lines, indicating potent cytotoxic effects .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. One study highlighted the synthesis of novel thiazole-integrated compounds that displayed promising anticonvulsant activity in animal models . The structure–activity relationship (SAR) analysis suggested that modifications on the phenyl ring significantly influenced the anticonvulsant efficacy.

Study 1: Anticancer Activity Evaluation

A recent study assessed the cytotoxic effects of N,N-diethyl derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction observed at higher concentrations. The mechanism involved mitochondrial depolarization and activation of caspase pathways.

Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular implications of sulfonamide derivatives. Using isolated rat heart models, researchers found that certain benzene sulfonamide derivatives influenced coronary resistance and perfusion pressure significantly compared to control groups . The findings suggest potential therapeutic roles in managing cardiovascular conditions through calcium channel modulation.

Research Findings Summary

The biological activity of this compound is supported by diverse research findings:

  • Anticancer Activity : Significant cytotoxic effects against various cancer cell lines.
  • Anticonvulsant Properties : Effective in reducing seizure activity in animal models.
  • Cardiovascular Effects : Modulation of perfusion pressure and coronary resistance in isolated heart studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.